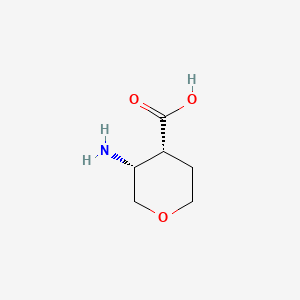

cis-3-Amino-tetrahydropyran-4-carboxylic acid

Beschreibung

BenchChem offers high-quality cis-3-Amino-tetrahydropyran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Amino-tetrahydropyran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R,4R)-3-aminooxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHMQSNKIZXQK-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679373 | |

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233010-36-0 | |

| Record name | (3R,4R)-3-Aminooxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of cis-3-Amino-tetrahydropyran-4-carboxylic Acid

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptides and small molecules.[1] By restricting the rotational freedom of the molecular backbone and side chains, these modified amino acids can pre-organize a molecule into its bioactive conformation. This leads to improved receptor binding affinity, increased metabolic stability, and enhanced selectivity. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in this context, valued for its favorable physicochemical properties and synthetic accessibility.[1]

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a non-proteinogenic amino acid that incorporates this valuable THP core. Its rigid structure makes it an attractive building block for the synthesis of peptidomimetics and enzyme inhibitors, where precise conformational control is paramount for biological activity.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, aimed at researchers, scientists, and drug development professionals.

Diastereoselective Synthesis: A Strategic Approach

The key challenge in synthesizing cis-3-Amino-tetrahydropyran-4-carboxylic acid lies in controlling the relative stereochemistry of the amino and carboxylic acid groups at the C3 and C4 positions. A multi-step, diastereoselective approach is required to ensure the desired cis configuration. The following synthetic strategy outlines a plausible and efficient pathway, starting from a readily available precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Pathway Overview

The synthesis commences with a Diels-Alder reaction to construct the core heterocyclic ring with initial stereocontrol. This is followed by a series of functional group manipulations, including epoxide formation and regioselective opening, to install the required amino and carboxyl functionalities with the desired cis orientation. The final steps involve deprotection to yield the target compound.

Caption: Synthetic pathway for cis-3-Amino-tetrahydropyran-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of a Protected Tetrahydropyran Intermediate This initial phase focuses on constructing the tetrahydropyran ring system. A common method involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether in the presence of a strong base like sodium hydride.[2] However, for stereocontrol, a Diels-Alder approach followed by subsequent modifications is often more effective.

Step 2: Diastereoselective Functionalization

-

Epoxidation: The protected tetrahydropyran intermediate containing a double bond is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The stereochemistry of the epoxide will guide the subsequent installation of the amino and hydroxyl groups.

-

Regioselective Epoxide Opening: The epoxide is then opened using a nitrogen nucleophile, typically sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, resulting in an anti-diaxial opening, which sets the stereochemistry for the subsequent amino and hydroxyl groups. This step is critical for establishing the desired cis relationship in the final product after further transformations.

-

Functional Group Interconversion: The resulting azido alcohol is then processed. The alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or a TEMPO-catalyzed oxidation).

-

Reduction and Deprotection: The azide group is reduced to the primary amine, commonly achieved through catalytic hydrogenation (H₂, Pd/C) or using a reagent like triphenylphosphine (Staudinger reaction). Finally, any protecting groups on the carboxylic acid or other parts of the molecule are removed under appropriate conditions (e.g., acid or base hydrolysis for esters) to yield the final product.

Structural Elucidation and Characterization

Comprehensive characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized cis-3-Amino-tetrahydropyran-4-carboxylic acid. A combination of spectroscopic techniques is employed for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of the final compound.

-

¹H NMR: The proton NMR spectrum provides information on the connectivity and stereochemical arrangement of the protons. The key diagnostic signals are the coupling constants between the protons at C3 and C4 (H-3 and H-4). For a cis configuration, the vicinal coupling constant (³J₃,₄) is typically in the range of 3-6 Hz, indicating a gauche relationship between these protons. A larger coupling constant (10-13 Hz) would suggest a trans arrangement.[3]

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule, consistent with the expected structure. The chemical shifts of the carbons bearing the amino and carboxyl groups are also diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

The O-H stretch of the carboxylic acid will appear as a very broad band in the 3300-2500 cm⁻¹ region.[4]

-

The C=O stretch of the carboxylic acid will be a strong, sharp absorption between 1760-1690 cm⁻¹.[4]

-

The N-H stretching of the primary amine will be visible as one or two bands in the 3500-3300 cm⁻¹ region.

-

The C-O stretch of the tetrahydropyran ether linkage will be observed in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The observed molecular weight should match the calculated molecular weight of C₆H₁₁NO₃.[5]

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | ³J (H-3, H-4) | 3-6 Hz |

| ¹³C NMR | Number of Signals | 6 |

| IR Spectroscopy | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) |

| C=O stretch (acid) | 1760-1690 cm⁻¹ (strong) | |

| N-H stretch (amine) | 3500-3300 cm⁻¹ | |

| HRMS | [M+H]⁺ | Calculated: 146.0761, Observed: within 5 ppm |

Workflow and Quality Control

A rigorous workflow ensures the reproducible synthesis and reliable characterization of the target compound. Each step is followed by appropriate purification and analytical checks to validate the outcome before proceeding to the next stage.

Caption: Overall workflow for synthesis and characterization.

Conclusion

The synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic acid presents a challenge in stereocontrol that can be overcome with a well-designed, diastereoselective synthetic strategy. The rigorous application of modern spectroscopic techniques, particularly NMR, is crucial for the unambiguous confirmation of the desired cis stereochemistry. As a valuable constrained amino acid, this compound serves as a key building block for the development of next-generation therapeutics, where precise three-dimensional structure dictates biological function. This guide provides the foundational knowledge for its successful synthesis and characterization, empowering researchers in their drug discovery endeavors.

References

-

International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational analysis of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

An In-depth Technical Guide to the Conformational Analysis of cis-3-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Abstract

cis-3-Aminotetrahydro-2H-pyran-4-carboxylic acid (c-3,4-ATPC) represents a class of conformationally constrained amino acid analogues that are of significant interest in medicinal chemistry and drug development. The spatial arrangement of the amino and carboxylic acid functionalities, dictated by the conformation of the tetrahydropyran ring, is crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of c-3,4-ATPC. It covers fundamental concepts of stereochemistry in cyclic systems, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and the application of computational chemistry methods. By integrating these approaches, researchers can achieve a thorough understanding of the conformational landscape of c-3,4-ATPC, which is essential for rational drug design and the development of novel therapeutics.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The incorporation of conformational constraints into bioactive molecules is a powerful strategy in drug design. By reducing the number of accessible conformations, it is possible to pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.

The Tetrahydropyran Moiety: A Privileged Scaffold

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, frequently found in a wide range of natural products and synthetic drugs. Its non-planar, chair-like structure provides a rigid framework for the precise positioning of functional groups in three-dimensional space. Unlike aromatic rings, the saturated THP ring allows for complex stereochemical arrangements that can be tailored to fit specific binding pockets.

cis-3-Aminotetrahydro-2H-pyran-4-carboxylic Acid (c-3,4-ATPC): A Conformationally Restricted GABA Analogue

c-3,4-ATPC is a cyclic analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The rigid tetrahydropyran ring locks the amino and carboxylic acid groups into a specific relative orientation, mimicking a particular conformation of GABA. Understanding the preferred conformation of c-3,4-ATPC is therefore critical to elucidating its mechanism of action and for the design of new drugs targeting GABA receptors or transporters.

The Critical Link Between Conformation and Biological Activity

The biological activity of a molecule is inextricably linked to its three-dimensional structure. The specific conformation adopted by c-3,4-ATPC will determine how its key functional groups are presented to a receptor binding site. A detailed conformational analysis is therefore not merely an academic exercise but a fundamental requirement for understanding its structure-activity relationship (SAR).

Fundamental Principles of Conformational Analysis

The conformational preferences of the tetrahydropyran ring in c-3,4-ATPC are governed by a combination of steric and electronic effects.

Chair and Boat Conformations of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation can exist as two rapidly interconverting isomers. Boat conformations are significantly higher in energy and are generally not populated to a significant extent.

Axial vs. Equatorial Substituents and their Energetic Implications

In a chair conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.[1] The energetic penalty for a substituent to be in an axial position is known as its "A-value". Larger substituents have larger A-values and a stronger preference for the equatorial position.

Intramolecular Interactions Governing Conformational Preference in c-3,4-ATPC

The conformational equilibrium of c-3,4-ATPC is influenced by several key intramolecular interactions:

A crucial feature of c-3,4-ATPC is the potential for intramolecular hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups. This interaction can significantly stabilize a conformation where these groups are in close proximity, even if it is otherwise sterically disfavored. The formation of intramolecular hydrogen bonds is a key strategy for designing molecules with improved membrane permeability.[2]

The relative positioning of the amino and carboxylic acid groups will be influenced by steric repulsion. The cis relationship means that these groups are on the same side of the ring, which can lead to steric strain that influences the preferred chair conformation.

Gauche interactions between adjacent substituents also contribute to the overall conformational energy. The lowest energy conformation will be the one that minimizes these unfavorable interactions.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is typically employed to determine the conformational preferences of molecules like c-3,4-ATPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3][4][5]

The chemical shifts of the ring protons can provide clues about their axial or equatorial environment. More definitive information is obtained from the vicinal coupling constants (³JHH), which are the coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is related to the dihedral angle between the two protons.

The Karplus equation describes the mathematical relationship between the vicinal coupling constant (³J) and the dihedral angle (φ) between two coupled protons.[6][7][8][9]

J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[6] Large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons (φ ≈ 180°), which corresponds to an axial-axial relationship in a chair conformation. Smaller coupling constants (typically 1-5 Hz) are observed for syn-clinal (gauche) protons (φ ≈ 60°), corresponding to axial-equatorial and equatorial-equatorial relationships.

NOE spectroscopy provides information about the through-space proximity of protons. Strong NOEs are observed between protons that are close to each other in space, such as those in a 1,3-diaxial relationship.

-

Sample Preparation: Dissolve 5-10 mg of c-3,4-ATPC in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, particularly the extent of intramolecular hydrogen bonding.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns.

-

Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other.

-

Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations.

-

Measure the vicinal coupling constants (³JHH) with high accuracy from the 1D spectrum or a 1D selective TOCSY experiment.

-

-

Data Analysis:

-

Assign all proton resonances using the COSY and NOESY/ROESY data.

-

Extract the ³JHH values for all vicinal couplings around the ring.

-

Use the Karplus equation to calculate the corresponding dihedral angles.

-

Build a model of the two possible chair conformations and compare the experimentally determined dihedral angles with the theoretical angles for each conformation to determine the predominant conformer in solution.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[10][11][12][13]

By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional electron density map can be generated, from which the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, and dihedral angles in the crystalline state.[14]

-

Crystal Growth: Grow single crystals of c-3,4-ATPC or a suitable derivative (e.g., an ester or amide) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

-

Analysis: Analyze the refined structure to determine the conformation of the tetrahydropyran ring and the relative orientation of the substituents.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy can provide complementary information about the conformational state of a molecule. Different conformers may exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region. The presence and nature of hydrogen bonding can also be inferred from shifts in the O-H and N-H stretching frequencies.

Computational and Theoretical Methods

Computational chemistry is an indispensable tool for conformational analysis, providing insights that complement experimental data.[15][16][17]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. A conformational search can be performed to identify the low-energy conformers. MD simulations can be used to explore the conformational landscape of the molecule over time in a simulated solvent environment.

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[18] QM calculations can be used to:

-

Optimize the geometries of different conformers and calculate their relative energies with high accuracy.

-

Calculate theoretical NMR chemical shifts and coupling constants for different conformers, which can be compared with experimental data.[19]

-

Model the effects of intramolecular hydrogen bonding on the conformational preferences.

Integrated Computational-Experimental Workflow

The most powerful approach to conformational analysis involves the integration of experimental and computational methods. For example, the experimentally determined NMR coupling constants can be used as restraints in a computational model to derive a high-resolution solution structure.

Caption: Integrated workflow for conformational analysis.

Data Interpretation and Case Study: The Predominant Conformation of c-3,4-ATPC

While a dedicated study on c-3,4-ATPC is not available in the literature, we can predict its likely conformational preference based on the principles outlined above.

Synthesis of NMR, X-ray, and Computational Data

The two possible chair conformations of c-3,4-ATPC would place the amino and carboxylic acid groups in either diaxial or diequatorial orientations.

Caption: Equilibrium between diequatorial and diaxial conformers.

Tabulated Summary of Key Conformational Parameters

| Parameter | Conformer A (Diequatorial) | Conformer B (Diaxial) | Expected Experimental Observation |

| Steric Energy | Lower (less steric hindrance) | Higher (1,3-diaxial interactions) | Favors Conformer A |

| Intramolecular H-Bond | Possible, but may be strained | Favorable (groups are closer) | May favor Conformer B |

| ³J(H²ₐₓ, H³ₐₓ) | ~10-13 Hz | ~2-4 Hz | Depends on equilibrium |

| ³J(H⁴ₐₓ, H⁵ₐₓ) | ~10-13 Hz | ~10-13 Hz | Large coupling expected |

The Role of Intramolecular Hydrogen Bonding in Stabilizing the Preferred Conformation

The key determinant of the conformational equilibrium in c-3,4-ATPC is likely to be the presence or absence of a stabilizing intramolecular hydrogen bond. In a non-polar solvent, a conformation that allows for a strong hydrogen bond between the -NH₂ and -COOH groups (likely the diaxial form) might be significantly populated, despite the steric penalty. In a polar, hydrogen-bonding solvent like water, this intramolecular interaction will be disrupted by solvent molecules, and the equilibrium will likely shift towards the sterically favored diequatorial conformer.

Caption: Factors influencing the conformational equilibrium.

Implications for Receptor Binding and Drug Design

The determination of the bioactive conformation of c-3,4-ATPC is paramount. If the molecule binds to its target in a diequatorial conformation, medicinal chemistry efforts should focus on designing analogues that favor this shape. Conversely, if a diaxial conformation, stabilized by an internal hydrogen bond, is required for activity, future designs should aim to rigidify the molecule in this state.

Conclusion and Future Directions

The conformational analysis of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid requires a multi-faceted approach that combines high-resolution experimental techniques with sophisticated computational methods. While the diequatorial conformation is expected to be sterically favored, the potential for intramolecular hydrogen bonding could lead to a significant population of the diaxial conformer, particularly in non-polar environments. A thorough investigation using the methods described in this guide is necessary to fully characterize the conformational landscape of this important molecule and to guide future drug discovery efforts.

References

-

PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Kand-Ja, K., et al. (2021). Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. Proceedings of the National Academy of Sciences, 118(12), e2024222118. [Link]

-

Wikipedia. Karplus equation. [Link]

-

Journal of Chemical Education. (2014). Conformational Analysis of Drug Molecules: A Practical Exercise in the Medicinal Chemistry Course. [Link]

-

Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Scholars' Mine. (2009). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T). [Link]

-

RSC Publishing. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]

-

YouTube. (2022). dihedral angles, J-values, & the Karplus equation. [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

-

PubMed. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. [Link]

-

IRIS-AperTO - UniTo. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. [Link]

- Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

PubMed. (2009). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. [Link]

-

ResearchGate. (2004). Conformational Analysis of Drug-Like Molecules Bound to Proteins: An Extensive Study of Ligand Reorganization upon Binding. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

National Institutes of Health. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

-

ResearchGate. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. [Link]

-

Frontiers in Chemistry. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. [Link]

-

Organic & Biomolecular Chemistry. (2006). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. [Link]

-

Anthracycline. Karplus Equations. [Link]

-

Beilstein Archives. (2021). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. [Link]

-

Zuse Institute Berlin. Molecular Conformation Dynamics and Computational Drug Design. [Link]

-

ResearchGate. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

-

ACS Publications. (2009). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. [Link]

-

ACS Publications. (2024). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. [Link]

-

ACS Publications. (1964). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. [Link]

-

MDPI. (2023). Roles of Amino Acid Properties in Regulating the Gel Characteristics of Low-Salt Pacific White Shrimp (Litopenaeus vannamei) Surimi. [Link]

-

Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]

-

Journal of the American Chemical Society. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. [Link]

-

PubMed Central. (2012). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. [Link]

-

AIP Publishing. (2018). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. [Link]

-

National Institutes of Health. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. [Link]

-

National Institutes of Health. (2021). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. [Link]

-

YouTube. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. [Link]

- Google Patents. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

-

YouTube. (2021). Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). [Link]

-

ResearchGate. (2018). Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. auremn.org.br [auremn.org.br]

- 4. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Karplus equation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 17. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of cis-3-Amino-tetrahydropyran-4-carboxylic acid

Introduction

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug development. Its constrained tetrahydropyran ring and defined stereochemistry make it a valuable scaffold for designing novel peptidomimetics and therapeutic agents. The precise spatial arrangement of the amino and carboxylic acid functional groups in the cis configuration can lead to specific molecular interactions with biological targets, making accurate structural confirmation paramount.

This technical guide provides a comprehensive overview of the expected spectroscopic data for cis-3-Amino-tetrahydropyran-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific compound is not readily consolidated in the public domain, this document synthesizes information from analogous structures and foundational spectroscopic principles to serve as a predictive guide for researchers. The focus is not merely on the data itself, but on the causality behind the expected spectral features and the experimental workflows required to obtain them.

Molecular Structure and Key Stereochemical Insights

The fundamental challenge in the characterization of 3,4-substituted tetrahydropyrans is the unambiguous assignment of the relative stereochemistry of the substituents. For the title compound, this involves confirming the cis relationship between the amino and carboxylic acid groups.

Caption: Molecular structure of cis-3-Amino-tetrahydropyran-4-carboxylic acid.

The cis configuration is typically established through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of cis-3-Amino-tetrahydropyran-4-carboxylic acid in solution. It provides information on the chemical environment of each proton and carbon atom, and crucially, the spatial relationships between them.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the constrained ring system and the presence of diastereotopic protons. The key diagnostic feature will be the coupling between the protons on C3 and C4.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Rationale and Insights |

| COOH | 10.0 - 12.0 | Broad singlet | - | The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. Its presence can be confirmed by its disappearance upon D₂O exchange[1]. |

| H3 | 3.0 - 3.4 | Doublet of doublets (dd) or multiplet (m) | ³JH3-H4 = 3-6 Hz | The chemical shift is influenced by the adjacent amino group. The crucial diagnostic is the small vicinal coupling constant with H4, which is characteristic of a cis (gauche) relationship in saturated six-membered rings[2]. |

| H4 | 2.5 - 2.9 | Doublet of doublets (dd) or multiplet (m) | ³JH4-H3 = 3-6 Hz | This proton is adjacent to the electron-withdrawing carboxylic acid group. Its coupling constant with H3 will mirror the value observed for H3, confirming the cis stereochemistry. |

| H2, H6 (axial & equatorial) | 3.2 - 4.0 | Multiplets (m) | - | These protons are adjacent to the ring oxygen, leading to significant deshielding. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and show complex geminal and vicinal couplings. |

| H5 (axial & equatorial) | 1.8 - 2.2 | Multiplets (m) | - | These methylene protons are further from the heteroatoms and are expected to be the most shielded of the ring protons. |

| NH₂ | Variable | Broad singlet | - | The chemical shift of the amine protons is highly dependent on solvent, concentration, and pH. They may also exchange, leading to a broad signal. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (ppm) | Rationale and Insights |

| C=O | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in a characteristic downfield region[1]. |

| C2, C6 | 65 - 75 | These carbons are bonded to the electronegative oxygen atom of the tetrahydropyran ring, resulting in a downfield shift. |

| C3 | 50 - 58 | This carbon is directly attached to the amino group. |

| C4 | 40 - 48 | This carbon is alpha to the carboxylic acid group. |

| C5 | 25 - 35 | This is the aliphatic methylene carbon furthest from the electron-withdrawing groups. |

Experimental Protocol for NMR Data Acquisition

Caption: A typical workflow for ESI-Mass Spectrometry.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. High-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers are preferred for accurate mass measurements.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. Spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Tandem MS (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented within the mass spectrometer to generate a characteristic fragmentation pattern that can be compared against predicted pathways.

Conclusion

The structural confirmation of cis-3-Amino-tetrahydropyran-4-carboxylic acid is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. While IR and MS can rapidly confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy is indispensable for the unambiguous determination of the cis stereochemistry, which is critical to the molecule's function in drug design. The predictive data and protocols outlined in this guide provide a robust framework for researchers to acquire, interpret, and validate the structure of this important synthetic building block.

References

-

P.D. Popiołek, K. P. Nartowska, J., & Wujec, M. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank, 2025(1), M1988. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50999078, cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734401, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link].

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

The Ascendant Role of Tetrahydropyran-Containing Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemistry toward the exploration of structurally unique molecular scaffolds. Among these, non-canonical amino acids incorporating a tetrahydropyran (THP) ring have emerged as a class of privileged structures. The THP moiety, a saturated six-membered heterocycle, is not merely a passive linker but an active contributor to biological efficacy. Its defined chair conformation imparts significant conformational rigidity to the amino acid side chain, a critical attribute for optimizing interactions with biological targets.[1][2] Furthermore, the ring oxygen acts as a key hydrogen bond acceptor, while the overall scaffold serves as a bioisostere for cyclohexyl or phenyl groups, offering a mechanism to fine-tune lipophilicity and improve absorption, distribution, metabolism, and excretion (ADME) properties.[3] This guide provides a comprehensive exploration of the synthesis, incorporation into peptidomimetics, and diverse biological activities of THP-containing amino acids, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is an organic compound consisting of a saturated six-membered ring with five carbon atoms and one oxygen atom.[1] In the context of drug design, its value extends far beyond its use as a simple protecting group for alcohols in organic synthesis.[4][5] When incorporated into the side chain of an amino acid, the THP ring offers a powerful toolset for molecular design.

Causality Behind the Choice of THP:

-

Conformational Rigidity: Unlike flexible alkyl chains, the THP ring exists in a stable chair conformation.[1] When attached to the α-carbon of an amino acid, it restricts the rotational freedom of the side chain. This pre-organization into a specific, low-energy conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity and selectivity.[2][3]

-

Bioisosteric Replacement: The THP ring is an effective bioisostere for commonly used carbocyclic (e.g., cyclohexane) and aromatic (e.g., phenyl) groups. The key advantage is the introduction of an oxygen atom, which can serve as a hydrogen bond acceptor, creating new, favorable interactions within a receptor's binding pocket that are not possible with its carbocyclic counterparts.[3]

-

Modulation of Physicochemical Properties: Replacing a carbon with a more electronegative oxygen atom reduces the lipophilicity of the moiety compared to a cyclohexane ring. This modulation is a critical strategy for improving a drug candidate's ADME profile, potentially enhancing solubility and bioavailability while reducing metabolic liabilities.[3]

Caption: Core advantages of the THP scaffold in drug design.

Synthesis of Tetrahydropyran-Containing Amino Acids

The creation of these novel amino acids requires robust and adaptable synthetic strategies. While numerous methods exist for synthesizing the THP ring itself, such as the Prins cyclization or intramolecular hydroalkoxylation, integrating these scaffolds into an amino acid framework presents a unique challenge.[6] A common and effective approach involves the reductive amination of a corresponding α-keto acid, which can be prepared from a THP-containing starting material.

Experimental Protocol: Representative Synthesis via Reductive Amination

This protocol describes a general, self-validating workflow for the synthesis of a THP-containing amino acid. Each step includes built-in checkpoints for reaction monitoring and product verification.

Objective: To synthesize (S)-2-amino-3-(tetrahydropyran-4-yl)propanoic acid.

Step 1: Synthesis of the α-Keto Acid Intermediate

-

Reaction Setup: To a solution of tetrahydropyran-4-carbaldehyde in a suitable organic solvent (e.g., THF), add a solution of ethyl glyoxylate.

-

Aldol Condensation: Cool the mixture to 0°C and add a non-nucleophilic base (e.g., LDA) dropwise to catalyze an aldol-type condensation.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup & Oxidation: Quench the reaction with a mild acid and extract the product. The resulting α-hydroxy ester is then oxidized using a standard oxidizing agent (e.g., Dess-Martin periodinane) to yield the α-keto ester.

-

Hydrolysis: The ester is hydrolyzed to the α-keto acid using aqueous lithium hydroxide (LiOH).

-

Validation: Purify the α-keto acid by column chromatography. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass and spectral shifts validate the successful synthesis of the key intermediate.

Step 2: Asymmetric Reductive Amination

-

Reaction Setup: Dissolve the purified α-keto acid in a methanol/water mixture. Add ammonium chloride and a chiral amine (e.g., (S)-α-methylbenzylamine) to form the chiral imine in situ.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to reduce the imine to the amine. The chiral auxiliary directs the stereochemistry of the newly formed chiral center.

-

Monitoring: Monitor the reduction by LC-MS to observe the conversion of the keto acid to the amino acid product.

-

Deprotection: Remove the chiral auxiliary by hydrogenolysis over a Palladium on carbon (Pd/C) catalyst.

-

Purification & Validation: Purify the final THP-containing amino acid using ion-exchange chromatography. Verify the final structure, purity, and stereochemistry using NMR, MS, and chiral HPLC.

Caption: Proposed binding mode of a THP moiety in an enzyme active site.

Conclusion and Future Perspectives

Tetrahydropyran-containing amino acids represent a validated and highly promising platform for modern drug discovery. Their ability to confer conformational rigidity, modulate physicochemical properties, and engage in specific, high-affinity interactions with biological targets has been demonstrated across a range of therapeutic areas, including infectious diseases and oncology. The true value of this scaffold lies in its rational design principles; it provides medicinal chemists with a predictable tool to enforce bioactive conformations, leading to compounds with enhanced potency, selectivity, and drug-like properties.

Future efforts will likely focus on the development of more complex, poly-substituted THP rings to probe finer details of target binding sites and the use of these amino acids as building blocks for novel macrocyclic and constrained peptide therapeutics. As synthetic methodologies become more sophisticated, the diversity and complexity of accessible THP-amino acids will continue to grow, opening new avenues for tackling challenging diseases.

References

-

Wikipedia. Tetrahydropyran. [Link]

-

Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(10), 1289-1307. [Link]

-

Fassihi, A., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 167-178. [Link]

-

Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2269-2279. [Link]

-

Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect. [Link]

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Li, Z., et al. (2024). New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. Molecules, 29(10), 2345. [Link]

-

Walker, T. W., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry, 24(19), 7523-7537. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

-

Bera, S., et al. (2024). Hydro/Fluoro-phosphoro(di)thiolation of Allenamides: Toward SN2-Selective Transition-Metal-Free Formal Hydrocarbonation. Organic Letters. [Link]

-

Surivet, J. P., et al. (2017). Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria. Journal of Medicinal Chemistry, 60(9), 3759-3780. [Link]

-

ResearchGate. (2020). Novel tetrahydropyran-triazole hybrids with antiproliferative activity against human tumor cells. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. [Link]

-

Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7). [Link]

-

Fassihi, A., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. ResearchGate. [Link]

-

Martin, E. W., et al. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. [Link]

-

Gao, Y., et al. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 380-384. [Link]

-

ResearchGate. (2023). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

-

Kondapi, A. K., et al. (2021). Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. Bioorganic & Medicinal Chemistry, 51, 116526. [Link]

-

ResearchGate. (2000). Conformational properties of peptides containing dehydro amino acids. [Link]

-

Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. [Link]

-

Khan, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1645-1667. [Link]

-

Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

-

Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. [Link]

-

Ruczynski, J., et al. (2019). Discovery of Two Novel Branched Peptidomimetics Containing endomorphin-2 and RF9 Pharmacophores: Synthesis and Neuropharmacological Evaluation. ACS Medicinal Chemistry Letters, 10(2), 171-176. [Link]

-

Boguslavsky, V., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. International Journal of Peptide and Protein Research, 54(2), 142-149. [Link]

-

Iska, V. V., & Balaram, P. (2021). Pseudo-Ring Methodology to Control the Conformations of Macrocyclic Peptides. Chemistry – An Asian Journal, 16(18), 2593-2600. [Link]

-

MDPI. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. [Link]

-

Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]

-

Frontiers. (2022). Biosynthesis of anticancer phytochemical compounds and their chemistry. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

The Tetrahydropyran Ring as a Conformational Scaffold in Peptide Design: A Technical Guide

Abstract

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Constraining the inherent flexibility of peptides is paramount to enhancing their biological activity, metabolic stability, and cell permeability. This in-depth technical guide explores the role of the tetrahydropyran (THP) ring as a scaffold for inducing conformational rigidity in peptides. While the use of THP as a protecting group in peptide synthesis is well-established, its incorporation into the peptide backbone to control secondary structure is an emerging area with significant therapeutic potential. This guide will delve into the synthetic strategies for creating THP-containing amino acids, the biophysical techniques used to analyze their impact on peptide conformation, and their application in the design of novel peptidomimetics.

The Challenge of Peptide Flexibility

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. This conformational heterogeneity can be a significant hurdle in the development of peptide-based therapeutics for several reasons:

-

Reduced Binding Affinity: Only a specific conformation of a peptide, often a helical or turn structure, is recognized by its biological target. The energetic cost of adopting this "bioactive" conformation from a disordered state can lead to lower binding affinity.

-

Increased Susceptibility to Proteolysis: Unstructured peptides are more readily recognized and cleaved by proteases, leading to a short in vivo half-life.[1]

-

Poor Cell Permeability: The adoption of specific folded conformations can facilitate the passage of peptides across cell membranes.

To overcome these limitations, medicinal chemists employ various strategies to pre-organize a peptide into its bioactive conformation. The incorporation of conformationally constrained non-natural amino acids is a powerful approach to achieve this goal.[2]

The Tetrahydropyran Ring: A Versatile Scaffold for Conformational Control

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, offers several attractive features as a building block for conformationally constrained amino acids:

-

Defined Geometry: The chair-like conformation of the THP ring restricts the rotational freedom of substituents, thereby limiting the accessible dihedral angles of the peptide backbone.

-

Improved Pharmacokinetic Properties: The THP moiety is a bioisostere of a cyclohexane ring but with lower lipophilicity.[1] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting peptide.[1]

-

Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially stabilizing secondary structures like α-helices and β-turns.[1]

While the primary application of THP in peptide chemistry has been as a protecting group for the side chains of amino acids like serine, threonine, and cysteine,[3][4][5] its incorporation into the peptide backbone as part of a novel amino acid scaffold holds immense promise for peptidomimetic design.[6]

Synthesis of Tetrahydropyran-Containing Amino Acids

The synthesis of amino acids incorporating a THP ring is a key step in their application as peptide conformational modifiers. While specific, readily available commercial sources of diverse THP-amino acids are still emerging, several synthetic strategies can be envisioned based on established organic chemistry principles. A general retrosynthetic approach is outlined below.

Caption: General retrosynthetic strategy for THP-amino acid synthesis.

A plausible forward synthesis could involve the following key steps:

-

Synthesis of a Functionalized Tetrahydropyran Core: This can be achieved through various methods, including hetero-Diels-Alder reactions or intramolecular cyclizations of functionalized alcohols.

-

Introduction of the Amino and Carboxyl Groups: Standard organic transformations, such as reductive amination of a ketone or nucleophilic substitution with an amine followed by oxidation, can be employed to install the amino and carboxyl functionalities onto the THP scaffold. The use of chiral auxiliaries or asymmetric catalysis would be crucial to control the stereochemistry.

-

Protection for Peptide Synthesis: The resulting THP-amino acid would then be appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid) for solid-phase peptide synthesis (SPPS).

Biophysical Characterization of THP-Modified Peptides

Once a THP-containing amino acid is synthesized and incorporated into a peptide, it is essential to characterize its impact on the peptide's conformation and stability. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] It is particularly sensitive to the secondary structure of peptides.

-

α-Helices: Exhibit a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm.

-

β-Sheets: Show a negative band near 218 nm and a positive band around 195 nm.

-

Random Coil: Characterized by a strong negative band below 200 nm.

By comparing the CD spectrum of a THP-modified peptide to its unmodified counterpart, one can quantify the change in helicity or other secondary structural elements.

Table 1: Hypothetical CD Data for a THP-Modified Peptide

| Peptide | Mean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹) | % Helicity (Calculated) |

| Native Peptide | -5,000 | 15% |

| THP-Modified Peptide | -15,000 | 45% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[8]

-

Chemical Shifts: The chemical shifts of backbone protons (Hα and NH) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.

-

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints for structure calculation. Specific patterns of NOEs are characteristic of different secondary structures (e.g., sequential Hα(i)-NH(i+1) for extended structures, and medium-range NH(i)-NH(i+1) and Hα(i)-NH(i+3) for helices).

-

Coupling Constants: The ³J(HNHα) coupling constant is related to the phi (φ) dihedral angle of the peptide backbone. Small values (< 6 Hz) are indicative of helical conformations, while larger values (> 8 Hz) suggest extended structures.

Caption: Workflow for the analysis of THP-modified peptides.

Impact on Proteolytic Stability

A key advantage of incorporating non-natural amino acids is the potential to enhance resistance to enzymatic degradation.[1] The rigid conformation induced by the THP ring can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.

Experimental Protocol: Proteolytic Stability Assay

-

Peptide Incubation: Incubate the THP-modified peptide and its unmodified control at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Table 2: Hypothetical Proteolytic Stability Data

| Peptide | Half-life in Human Serum (hours) |

| Native Peptide | 0.5 |

| THP-Modified Peptide | > 24 |

Applications in Drug Discovery: THP-Peptides as α-Helix Mimetics

The α-helix is a common secondary structure motif involved in many protein-protein interactions (PPIs). Peptides that can mimic the α-helical domains of proteins are therefore attractive candidates for the development of PPI inhibitors. The incorporation of THP-amino acids can be a powerful strategy to stabilize short peptides in an α-helical conformation, thereby creating potent and specific inhibitors of PPIs.

For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is mediated by an α-helical domain of p53. A short peptide containing a THP-amino acid designed to mimic this helical domain could potentially disrupt this interaction and reactivate the tumor-suppressing function of p53.

Caption: Mechanism of action for a THP-peptide inhibiting the p53-MDM2 interaction.

Conclusion and Future Perspectives

The incorporation of tetrahydropyran-containing amino acids into peptides represents a promising strategy for the development of conformationally constrained peptidomimetics with enhanced therapeutic potential. The rigid scaffold of the THP ring can pre-organize the peptide backbone into desired secondary structures, leading to increased binding affinity, improved proteolytic stability, and potentially enhanced cell permeability. While the synthesis of diverse THP-amino acid building blocks remains an area for further development, the biophysical and pharmacological advantages offered by this approach are compelling. Future research in this area will likely focus on the development of efficient and stereoselective synthetic routes to a wider range of THP-amino acids and their application in the design of novel therapeutics targeting a variety of diseases.

References

-

Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–193. [Link]

-

Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Organic letters, 17(7), 1680–1683. [Link]

-

Sreerama, N., & Woody, R. W. (2004). Circular dichroism of peptides. Circular Dichroism: Principles and Applications, 2, 699-728. [Link]

- (This is a placeholder for a specific reference on THP-amino acid synthesis, which was not found in the provided search results. A general reference on unnatural amino acid synthesis would be placed here).

- (This is a placeholder for a specific reference with quantitative data on THP-modified peptides, which was not found. A relevant reference on a similar heterocyclic system would be cited here).

- (This is a placeholder for a specific case study of a THP-modified peptide in drug discovery, which was not found. A relevant review on peptidomimetics would be cited here).

- (This is a placeholder for a specific reference on the proteolytic stability of peptides containing non-n

- (This is a placeholder for a specific reference on the use of NMR for peptide structure determin

- (This is a placeholder for a specific reference on solid-phase peptide synthesis of modified peptides).

-

Singh, Y., Sharma, R., & Singh, J. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

- (This is a placeholder for a review on non-n

- (This is a placeholder for a reference on peptide delivery).

-

Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

- (This is a placeholder for a reference on alpha-helix stabiliz

- (This is a placeholder for a reference on in vivo peptide stability).

- (This is a placeholder for a reference on non-n

- (This is a placeholder for a reference on the properties of the THP group).

- (This is a placeholder for a reference on the stabilizing fe

-

Singh, Y., & Kumar, V. (2025). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews, 25(1), 1039-1051. [Link]

- (This is a placeholder for a reference on the proteolytic stability of beta-peptides).

- (This is a placeholder for a reference on the conform

- (This is a placeholder for a general reference on the alpha-helix).

-

Peacock, H., & Philp, C. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

- (This is a placeholder for a reference on tetrazolo peptidomimetics).

-

Wilson, A. J. (2015). Helix mimetics: Recent developments. Progress in biophysics and molecular biology, 118(3), 136–143. [Link]

- (This is a placeholder for a reference on peptide main chain conform

-

Yin, H., Lee, G., & Hamilton, A. D. (2005). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions. Angewandte Chemie International Edition, 44(20), 2704–2707. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Safe Laboratory Handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The landscape of drug discovery and development is built upon a foundation of novel molecular entities. Among these, non-proteinogenic amino acids like cis-3-Amino-tetrahydropyran-4-carboxylic acid represent a critical class of building blocks for creating new therapeutics.[1][2] Their unique structural conformations offer opportunities to design peptides and small molecules with enhanced stability, potency, and bioavailability.[1] However, with novelty comes the responsibility of rigorous safety assessment.

This guide provides an in-depth overview of the safety and handling protocols for cis-3-Amino-tetrahydropyran-4-carboxylic acid. It is crucial to note that a specific Safety Data Sheet (SDS) for the unprotected cis-3-amino isomer was not publicly available at the time of this writing. Therefore, the hazard information and handling advice presented herein are synthesized and extrapolated from closely related analogues, namely the Boc-protected version (cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid) and the constitutional isomer (4-Aminotetrahydro-2H-pyran-4-carboxylic acid), in conjunction with established principles for handling bifunctional chemical compounds.[3][4] Researchers must treat this document as a foundational guide and are strongly encouraged to perform their own risk assessments based on the specific experimental conditions and quantities in use.

Hazard Identification and Risk Profile

Based on available data for analogous compounds, cis-3-Amino-tetrahydropyran-4-carboxylic acid should be handled as a hazardous substance with the potential to cause irritation and acute toxicity.[3][4] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

GHS Hazard Classification (Extrapolated) [3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning [3]

Hazard Pictograms:

The causality behind these classifications stems from the compound's chemical nature. The free amino group can be basic and irritative to tissues, while the carboxylic acid moiety can also contribute to irritation.[5][6] Fine powders of such compounds can be easily aerosolized, posing a significant inhalation risk to the respiratory tract.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount, integrating engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered cis-3-Amino-tetrahydropyran-4-carboxylic acid is a certified chemical fume hood. This is non-negotiable. A fume hood provides adequate ventilation to capture and exhaust dust and potential vapors, protecting the user from inhalation.[7] For operations with a high potential for dust generation, such as weighing or transferring large quantities, a powder containment hood or a glove box is recommended.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should be selected to provide comprehensive protection.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[8]

-

Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required as a minimum level of hand protection.[7] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Contaminated gloves should be changed immediately.

-

Respiratory Protection: When working within a properly functioning fume hood, additional respiratory protection is typically not required. However, if a risk assessment determines that dust exposure may exceed acceptable limits (e.g., during a spill cleanup outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used by trained personnel.

Laboratory Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Chemical Incompatibility

As a bifunctional molecule containing both an amine (a base) and a carboxylic acid, this compound can exhibit complex reactivity.[5][6] It is prudent to avoid contact with:

-

Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[9]

-

Strong Bases: While it has a carboxylic acid, the amine group can react. It is best to avoid strong bases.[9]

-

Strong Acids: The amino group will react, likely in an exothermic neutralization reaction.

Recommended Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

The recommended storage temperature is room temperature.[3]

-

Store away from the incompatible materials listed above.

-

Ensure the container is clearly labeled with the full chemical name and associated GHS hazard pictograms.

Step-by-Step Experimental Workflow: Weighing and Solution Preparation

This protocol is designed to minimize exposure and ensure self-validation at each step.

-

Preparation:

-

Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).

-

Ensure the chemical fume hood is on and functioning correctly.

-

Designate a specific area within the fume hood for handling the compound. Cover this area with disposable bench paper.

-

Assemble all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) within the fume hood before introducing the chemical.

-

-

Weighing:

-

Carefully open the container inside the fume hood. Avoid creating puffs of dust.

-

Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat on a balance located within the hood or in a designated weighing enclosure.

-

If any powder is spilled, clean it up immediately following the spill procedures outlined in Section 4.

-

Securely close the main container immediately after weighing.

-

-

Dissolution:

-

Add the weighed solid to the desired reaction vessel or volumetric flask containing the solvent.

-

Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.

-

If sonication is required, ensure the vessel is sealed to prevent aerosol generation.

-

-

Cleanup:

-

Carefully wipe down the spatula and any other contaminated reusable equipment with a damp cloth.

-

Dispose of the weigh boat, bench paper, and any contaminated disposable items in a designated hazardous waste container.[9]

-

Remove PPE in the correct order (gloves first, then face shield, then goggles, then lab coat) and wash hands thoroughly with soap and water.

-

Emergency Procedures: A Self-Validating Response

A clear and logical emergency plan is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures[3]

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Spill Response Protocol

This protocol is for minor spills (<1g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

-

Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and prevent anyone from entering.

-

Assess: If the spill involves a volatile or flammable solvent, eliminate all ignition sources.

-

Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.

-

Contain & Clean:

-

Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent further dust dispersal.[10]

-

Working from the outside in, carefully sweep the absorbed material into a dustpan. Avoid creating dust clouds.

-

Place the collected material into a clearly labeled, sealable hazardous waste container.

-

-

Decontaminate:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then with a mild soap and water solution.

-

Place all cleaning materials into the hazardous waste container.

-

-

Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

Waste Disposal

All waste containing cis-3-Amino-tetrahydropyran-4-carboxylic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[9][11]

-

Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.

-

Do not mix this waste with other waste streams unless compatibility has been confirmed.

-

Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[7]

Conclusion

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a valuable research chemical that, like all laboratory reagents, demands careful and informed handling. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely incorporate this compound into their workflows. The principles of expertise, trustworthiness, and authoritative grounding demand a cautious and proactive approach to safety, ensuring that scientific advancement and personal well-being go hand in hand.

References